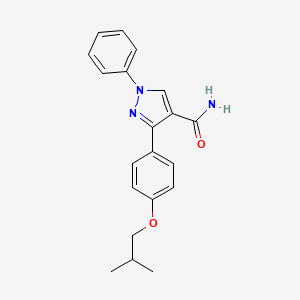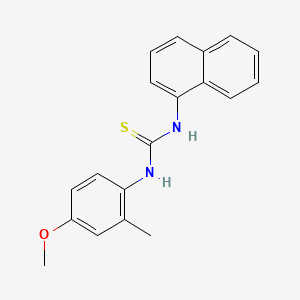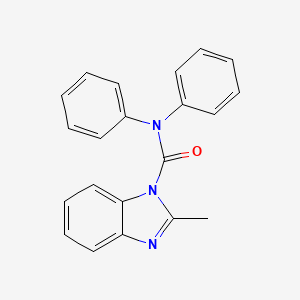
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine (DFP) is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of calmodulin (CaM), a calcium-binding protein that plays a crucial role in many cellular processes. The unique structure of DFP makes it an attractive molecule for studying the biochemical and physiological effects of CaM inhibition.
作用机制
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine inhibits the activity of CaM by binding to its hydrophobic pocket, which is responsible for binding to calcium ions. This prevents CaM from activating its downstream targets, leading to a decrease in cellular activity. The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied using biochemical and biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CaM-dependent enzymes, leading to a decrease in cellular activity. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been shown to modulate the activity of ion channels, such as the NMDA receptor, which plays a crucial role in synaptic plasticity and learning.
实验室实验的优点和局限性
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments. It is a potent and selective inhibitor of CaM, making it a valuable tool for studying the role of CaM in cellular processes. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, there are also limitations to using 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. It can be toxic at high concentrations, and its effects on cellular processes may not be specific to CaM inhibition.
未来方向
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of more potent and selective CaM inhibitors. Additionally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to study the role of CaM in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine could be used to investigate the role of CaM in other cellular processes, such as cell division and apoptosis.
In conclusion, 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine is a valuable compound for studying the role of calmodulin in cellular processes. Its unique structure and potent inhibitory activity make it a valuable tool for scientific research. However, further studies are needed to fully understand its biochemical and physiological effects and to develop more potent and selective CaM inhibitors.
合成方法
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2,4-dichlorobenzyl chloride with 2-furoylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine.
科学研究应用
1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has been used extensively in scientific research to study the role of CaM in various cellular processes. It has been shown to inhibit the activity of CaM-dependent enzymes, such as myosin light chain kinase and CaM kinase II. 1-(2,4-dichlorobenzyl)-4-(2-furoyl)piperazine has also been used to investigate the role of CaM in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-4-3-12(14(18)10-13)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMIIJPBALFQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)



![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)

![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)